Benzyl(dimethyl)phenylarsanium bromide
Description
Benzyl(dimethyl)phenylarsanium bromide is a quaternary arsonium salt characterized by a central arsenic atom bonded to a benzyl group, two methyl groups, and a phenyl group, with a bromide counterion. Its molecular formula is C₁₅H₁₈AsBr, and it belongs to the organoarsenic family. Such compounds are rare in industrial or pharmaceutical applications due to arsenic’s inherent toxicity, but they may serve niche roles in catalysis or specialized organic synthesis. Unlike more common quaternary ammonium salts, the substitution of arsenic for nitrogen introduces distinct electronic and steric properties, influencing reactivity and stability .
Properties
CAS No. |
110009-76-2 |
|---|---|
Molecular Formula |
C15H18AsBr |
Molecular Weight |
353.13 g/mol |
IUPAC Name |
benzyl-dimethyl-phenylarsanium;bromide |
InChI |
InChI=1S/C15H18As.BrH/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12H,13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
TXWQLLGQCCETEO-UHFFFAOYSA-M |
Canonical SMILES |
C[As+](C)(CC1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(dimethyl)phenylarsanium bromide can be synthesized through a multi-step process involving the reaction of benzyl bromide with dimethylphenylarsine. The reaction typically occurs in the presence of a suitable solvent, such as acetonitrile, and may require the use of a catalyst to facilitate the formation of the desired product.
-
Step 1: Preparation of Dimethylphenylarsine
- Dimethylphenylarsine can be synthesized by reacting phenylarsine dichloride with dimethylmagnesium in an inert atmosphere.
- Reaction conditions: The reaction is carried out at low temperatures (0-5°C) to prevent decomposition.
-
Step 2: Formation of this compound
- Benzyl bromide is added to the dimethylphenylarsine solution, and the mixture is stirred at room temperature.
- Reaction conditions: The reaction is typically carried out under an inert atmosphere to avoid oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl(dimethyl)phenylarsanium bromide undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of arsenic oxides or arsenates
Reduction: Formation of lower oxidation state arsenic compounds
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Benzyl(dimethyl)phenylarsanium bromide has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of arsenic-based drugs for the treatment of certain diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl(dimethyl)phenylarsanium bromide involves its interaction with molecular targets through the arsenic atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The specific pathways involved depend on the nature of the target molecules and the cellular context.
Comparison with Similar Compounds
Structural and Functional Analogues
Benzyl Bromide (C₇H₇Br)
- Molecular Weight : 171.04 g/mol (vs. ~363.1 g/mol for the arsonium compound).
- Reactivity : Benzyl bromide is a versatile alkylating agent in organic synthesis, reacting with nucleophiles like amines or alcohols. In contrast, the arsonium compound’s arsenic center may exhibit weaker nucleophilicity but stronger electrophilicity due to arsenic’s larger atomic radius and lower electronegativity.
- Stability : Benzyl bromide is moisture-sensitive and decomposes upon exposure to light or strong bases, releasing HBr . The arsonium analogue likely shares sensitivity to moisture and oxidizing agents but may exhibit slower hydrolysis due to arsenic’s lower reactivity compared to bromine.
Quaternary Ammonium Salts (e.g., Benzalkonium Chloride)
- Toxicity: Quaternary ammonium salts are generally low in toxicity, making them suitable for disinfectants and surfactants.
- Applications : Ammonium salts dominate in pharmaceuticals and detergents, whereas arsonium salts are restricted to research settings due to regulatory and safety concerns.
Organophosphorus Compounds (e.g., Benzyltriphenylphosphonium Bromide)
- Electronic Effects : Phosphorus’s higher electronegativity compared to arsenic results in stronger P–C bonds and greater thermal stability. Arsenic’s larger size may enhance steric hindrance in the arsonium compound, affecting reaction kinetics.
- Environmental Impact : Phosphorus compounds are more environmentally benign, whereas arsenic derivatives require stringent disposal protocols .
Physical and Chemical Properties
Research and Industrial Relevance
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